Hydroxypropyl Nortadalafil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxypropyl Nortadalafil is a chemical compound with the molecular formula C24H23N3O5 and a molecular weight of 433.46 g/mol . It is a derivative of Tadalafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used primarily for the treatment of erectile dysfunction and pulmonary arterial hypertension . This compound is characterized by the presence of a hydroxypropyl group attached to the Nortadalafil structure, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of Hydroxypropyl Nortadalafil involves several steps, starting from the parent compound, Tadalafil. The key synthetic route includes the introduction of a hydroxypropyl group to the Nortadalafil structure. This can be achieved through various chemical reactions, such as nucleophilic substitution or addition reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Hydroxypropyl Nortadalafil undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert this compound to its reduced forms, potentially altering its pharmacological properties.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Hydroxypropyl Nortadalafil has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential effects on various biological systems, including its interaction with enzymes and receptors.
Wirkmechanismus
The mechanism of action of Hydroxypropyl Nortadalafil is similar to that of Tadalafil. It acts as a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and vasodilation . This mechanism is particularly relevant in the treatment of erectile dysfunction and pulmonary arterial hypertension.
Vergleich Mit ähnlichen Verbindungen
Hydroxypropyl Nortadalafil is structurally similar to other PDE5 inhibitors, such as:
Tadalafil: The parent compound, known for its long duration of action and selectivity for PDE5.
Sildenafil: Another PDE5 inhibitor with a shorter duration of action compared to Tadalafil.
Vardenafil: A PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
The uniqueness of this compound lies in the presence of the hydroxypropyl group, which may impart distinct pharmacological properties and potential therapeutic advantages .
Eigenschaften
Molekularformel |
C24H23N3O5 |
---|---|
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(3-hydroxypropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
InChI |
InChI=1S/C24H23N3O5/c28-9-3-8-26-12-21(29)27-18(24(26)30)11-16-15-4-1-2-5-17(15)25-22(16)23(27)14-6-7-19-20(10-14)32-13-31-19/h1-2,4-7,10,18,23,25,28H,3,8-9,11-13H2/t18-,23-/m1/s1 |
InChI-Schlüssel |
OVSLKAWKJHMDLU-WZONZLPQSA-N |
Isomerische SMILES |
C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)CCCO |
Kanonische SMILES |
C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.